molecular formula C14H11N3O3S B6136996 3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester

3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester

Cat. No.: B6136996
M. Wt: 301.32 g/mol
InChI Key: MJJYNENEOJDMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring fused with a phenanthrene moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenanthrene derivative with a thiazole precursor in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions often require refluxing in a suitable solvent such as methanol or ethanol

Properties

IUPAC Name

ethyl 2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-2-20-13(19)7-3-4-10-8(5-7)11-9(6-16-10)12(18)17-14(15)21-11/h3-6H,2H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJYNENEOJDMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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